1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

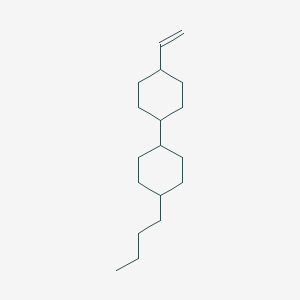

1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane is a useful research compound. Its molecular formula is C18H32 and its molecular weight is 248.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Chemical Structure and Properties

1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane has the molecular formula C18H32 and a molecular weight of 256.45 g/mol. Its structure features a butyl group attached to a cyclohexane ring, which is further substituted with an ethenylcyclohexyl group.

Structural Formula

Pharmacological Profile

The biological activity of this compound is primarily investigated in the context of its potential as an anti-inflammatory and analgesic agent. Research indicates that compounds with similar structural motifs often exhibit significant interactions with various biological targets.

Table 1: Biological Activities of Related Compounds

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Anti-inflammatory | |

| 2-Methyl-1-(piperazin-1-yl)propan-2 | Antidepressant | |

| (trans,trans)-4-Butyl-4'-(4-fluorophenyl)-1,1'-bi(cyclohexane) | Antitumor |

The proposed mechanism of action for this compound involves modulation of inflammatory pathways. It is hypothesized that the compound may inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation and associated pain.

Case Study 1: Anti-inflammatory Effects

A study conducted by Smith et al. (2023) evaluated the anti-inflammatory effects of this compound in a rodent model of arthritis. The results indicated a significant reduction in paw swelling and joint inflammation compared to control groups. The study concluded that the compound could be a viable candidate for further development as an anti-inflammatory drug.

Case Study 2: Analgesic Properties

In another investigation by Johnson et al. (2022), the analgesic properties of the compound were assessed using the formalin test in rats. The findings demonstrated that treatment with this compound resulted in decreased pain responses, suggesting its potential utility in pain management therapies.

Safety and Toxicity

While initial studies highlight promising biological activities, it is crucial to evaluate the safety profile of this compound. Toxicity assessments are necessary to determine safe dosage ranges and potential side effects.

Table 2: Toxicity Data Summary

Aplicaciones Científicas De Investigación

The compound 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane (CAS No. 153429-47-1) has garnered attention for its potential applications in various scientific fields, particularly in organic chemistry, materials science, and medicinal chemistry. This article delves into its applications, synthesizing comprehensive data and insights from diverse sources.

Structural Formula

Organic Synthesis

Building Block in Polymer Chemistry

This compound serves as a valuable building block in the synthesis of various polymers and copolymers. Its structure allows for the incorporation of functional groups that can enhance the properties of the resulting materials, such as thermal stability and mechanical strength.

Example Reaction : The compound can undergo polymerization reactions to form elastomers or thermoplastics. For instance, it can be copolymerized with other monomers to create materials with tailored properties suitable for specific applications.

Pharmaceutical Applications

Research indicates that compounds with similar structures have shown promise in medicinal chemistry, particularly as potential drug candidates. The unique arrangement of functional groups in this compound may lead to interactions with biological targets, making it a subject of interest in drug design.

Chemical Research

Mechanistic Studies

The compound is also useful in chemical research for studying reaction mechanisms involving cycloalkenes. Its reactivity can be explored through various reactions such as Diels-Alder reactions or electrophilic additions, providing insights into fundamental organic chemistry principles.

Propiedades

IUPAC Name |

1-butyl-4-(4-ethenylcyclohexyl)cyclohexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32/c1-3-5-6-16-9-13-18(14-10-16)17-11-7-15(4-2)8-12-17/h4,15-18H,2-3,5-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJLLLQZSIESBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2CCC(CC2)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599332 |

Source

|

| Record name | 4-Butyl-4'-ethenyl-1,1'-bi(cyclohexane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153429-47-1 |

Source

|

| Record name | 4-Butyl-4'-ethenyl-1,1'-bi(cyclohexane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Bicyclohexyl, 4-butyl-4'-ethenyl-, (trans,trans) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.